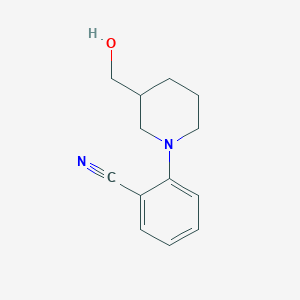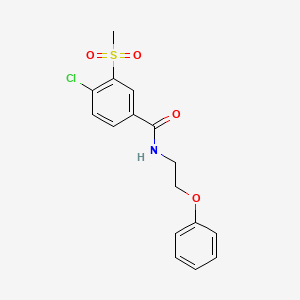
2-cyclopropyl-N-propylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-propylquinoline-4-carboxamide, also known as CPQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology. CPQ is a derivative of quinoline and has a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 2-cyclopropyl-N-propylquinoline-4-carboxamide is not fully understood. However, it is thought to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 2-cyclopropyl-N-propylquinoline-4-carboxamide has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
2-cyclopropyl-N-propylquinoline-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve mitochondrial function. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyclopropyl-N-propylquinoline-4-carboxamide is its unique structure, which makes it a promising candidate for drug development. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been shown to have relatively low toxicity in animal models. However, one limitation of 2-cyclopropyl-N-propylquinoline-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 2-cyclopropyl-N-propylquinoline-4-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been investigated for its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of 2-cyclopropyl-N-propylquinoline-4-carboxamide and its effects on the GABAergic system.
Synthesis Methods
The synthesis of 2-cyclopropyl-N-propylquinoline-4-carboxamide involves several steps, including the preparation of the starting material, cyclization, and acylation. The process starts with the reaction of 2-cyclopropylphenylamine with ethyl acetoacetate to form the intermediate compound. This intermediate is then cyclized using phosphorus oxychloride to form the quinoline ring. Finally, the acylation of the quinoline ring with propionyl chloride yields 2-cyclopropyl-N-propylquinoline-4-carboxamide.
Scientific Research Applications
2-cyclopropyl-N-propylquinoline-4-carboxamide has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been investigated for its potential as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
2-cyclopropyl-N-propylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-9-17-16(19)13-10-15(11-7-8-11)18-14-6-4-3-5-12(13)14/h3-6,10-11H,2,7-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXJJWJDZVEAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-propylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)


![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)
![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)

![4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7463293.png)
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)
![1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)